3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone
CAS No.: 898759-34-7
Cat. No.: VC2303808
Molecular Formula: C17H13F3O3
Molecular Weight: 322.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898759-34-7 |
|---|---|
| Molecular Formula | C17H13F3O3 |
| Molecular Weight | 322.28 g/mol |
| IUPAC Name | [3-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C17H13F3O3/c18-17(19,20)14-6-4-11(5-7-14)15(21)12-2-1-3-13(10-12)16-22-8-9-23-16/h1-7,10,16H,8-9H2 |
| Standard InChI Key | ZOGNYISBTHYRRB-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Identity and Structure
3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone is a functionalized benzophenone derivative characterized by two key functional groups: a 1,3-dioxolan-2-yl moiety at the 3-position of one phenyl ring and a trifluoromethyl group at the 4'-position of the other phenyl ring. The compound belongs to the broader class of benzophenones, which are ketones with two phenyl groups attached to the carbonyl carbon .
Basic Identification Parameters
| Parameter | Information |
|---|---|
| CAS Number | 898759-34-7 |
| Molecular Formula | C17H13F3O3 |
| Molecular Weight | 322.28 g/mol |
| IUPAC Name | [3-(1,3-dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone |
| Alternative Name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]- |
The compound features a central carbonyl group that connects two substituted phenyl rings. The 1,3-dioxolan-2-yl group serves as a protected aldehyde functionality, while the trifluoromethyl group introduces fluorine-containing functionality that can significantly alter the compound's physical and chemical properties .
Physical and Chemical Properties
The physical and chemical properties of 3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone are crucial for understanding its behavior in various chemical environments and its potential applications.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid at room temperature (predicted) |
| Boiling Point | 418.5±45.0 °C (Predicted) |
| Density | 1.306±0.06 g/cm³ (Predicted) |
| Appearance | Not specified in literature |
Chemical Properties
The chemical reactivity of this compound is influenced by its three main functional groups:
-
Carbonyl Group (Benzophenone Core): The carbonyl group is susceptible to nucleophilic addition reactions and can participate in reduction reactions to form alcohols.
-
1,3-Dioxolan Group: This acetal group serves as a protecting group for an aldehyde functionality. Under acidic conditions, it can be hydrolyzed to reveal the aldehyde .
-
Trifluoromethyl Group: This group imparts increased lipophilicity, metabolic stability, and unique electronic properties to the molecule. The presence of fluorine atoms makes this group highly electron-withdrawing, which affects the electronic distribution across the entire molecule .
The compound likely exhibits stability under neutral and basic conditions but may undergo hydrolysis of the dioxolane ring under acidic conditions, which is characteristic of acetal protective groups .
Related Compounds and Structural Isomers
Several structural isomers and related compounds of 3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone have been reported in the literature, each with potentially different properties and applications.
Structural Isomers
| Compound | CAS Number | Structural Difference |
|---|---|---|
| 4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone | 898760-52-6 | Positional isomer with dioxolane at 4'-position and trifluoromethyl at 3-position |
| 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone | 898759-31-4 | Positional isomer with dioxolane at 3'-position and trifluoromethyl at 2-position |
| 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone | 898760-55-9 | Positional isomer with dioxolane at 4-position and trifluoromethyl at 4'-position |
These isomers differ in the positioning of the functional groups on the phenyl rings, which can significantly impact their physical, chemical, and biological properties .
Related Benzophenone Derivatives
The literature also reports other functionalized benzophenones with different substituents:
| Compound | CAS Number | Key Features |
|---|---|---|
| 4'-Chloro-3-(1,3-dioxolan-2-YL)benzophenone | 741707-93-7 | Contains chloro instead of trifluoromethyl group |
Such structural variations can provide insights into structure-activity relationships when assessing the properties and potential applications of these compounds .
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